S-(4-Methoxybenzyl)isothiourea hydrochloride

説明

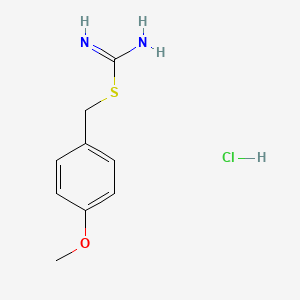

S-(4-Methoxybenzyl)isothiourea hydrochloride is a substituted isothiourea derivative characterized by a 4-methoxybenzyl group attached to the sulfur atom of the isothiourea moiety. This compound is synthesized via nucleophilic substitution reactions, typically involving the reaction of 4-methoxybenzyl chloride with thiourea in ethanol under reflux conditions, followed by purification through crystallization or column chromatography . Its structure is confirmed by NMR spectroscopy, with distinct signals for the methoxy group (δ ~3.8 ppm in $^1$H NMR) and aromatic protons of the benzyl ring .

特性

IUPAC Name |

(4-methoxyphenyl)methyl carbamimidothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS.ClH/c1-12-8-4-2-7(3-5-8)6-13-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNMUFKTLKVUHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551871 | |

| Record name | (4-Methoxyphenyl)methyl carbamimidothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25985-08-4 | |

| Record name | NSC67155 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Methoxyphenyl)methyl carbamimidothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

The primary target of S-(4-Methoxybenzyl)isothiourea hydrochloride is Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 plays a crucial role in peripheral immune tolerance, contributing to maintain homeostasis by preventing autoimmunity or immunopathology that would result from uncontrolled and overreacting immune responses.

Mode of Action

This compound acts as an inhibitor of IDO1. The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reactions.

Biochemical Pathways

IDO1 is involved in the catabolism of the essential amino acid tryptophan along the kynurenine pathway . By inhibiting IDO1, this compound can affect this pathway, leading to a shortage of tryptophan. This shortage inhibits T lymphocytes division and accumulation of tryptophan catabolites induces T-cell apoptosis and differentiation of regulatory T-cells.

Result of Action

By inhibiting IDO1 and affecting the kynurenine pathway, this compound can have several effects at the molecular and cellular level. These include the inhibition of T lymphocytes division, induction of T-cell apoptosis, and differentiation of regulatory T-cells.

生化学分析

Biochemical Properties

S-(4-Methoxybenzyl)isothiourea hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the enzyme indoleamine 2,3-dioxygenase (IDO1). This enzyme is involved in the catabolism of tryptophan along the kynurenine pathway. This compound acts as an inhibitor of IDO1, thereby affecting the levels of tryptophan and its metabolites. This interaction has implications for immune regulation and the suppression of anti-tumor immunity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. By inhibiting IDO1, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. The inhibition of IDO1 leads to an increase in tryptophan levels, which can affect T-cell proliferation and differentiation. Additionally, the accumulation of tryptophan catabolites can induce apoptosis in certain cell types. These cellular effects highlight the potential of this compound in modulating immune responses and influencing cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role as an enzyme inhibitor. This compound binds to the active site of IDO1, preventing the enzyme from catalyzing the conversion of tryptophan to kynurenine. This inhibition results in altered levels of tryptophan and its downstream metabolites, which can impact gene expression and cellular signaling pathways. The molecular mechanism of this compound underscores its potential as a therapeutic agent in conditions where IDO1 activity is dysregulated.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. Over time, the compound may undergo degradation, leading to a decrease in its inhibitory activity on IDO1. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in modulating immune responses and influencing metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit IDO1 activity without causing significant toxicity. At higher doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and immunosuppression. It is crucial to determine the optimal dosage of this compound to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to tryptophan catabolism. By inhibiting IDO1, this compound affects the kynurenine pathway, leading to altered levels of tryptophan and its metabolites. This inhibition can impact metabolic flux and the levels of various metabolites, including kynurenine, anthranilic acid, and quinolinic acid. The modulation of these metabolic pathways by this compound has implications for immune regulation and cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, allowing it to reach its target enzyme, IDO1. Additionally, the compound may bind to proteins within the cell, affecting its localization and accumulation. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with IDO1. The targeting of this compound to specific subcellular compartments may be influenced by post-translational modifications or targeting signals. The subcellular localization of this compound plays a crucial role in its ability to modulate cellular processes and biochemical reactions.

生物活性

S-(4-Methoxybenzyl)isothiourea hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is an isothiourea derivative characterized by the presence of a methoxybenzyl group. The structural formula can be represented as follows:

This compound belongs to a class of heterocyclic compounds known for their biological activities.

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were measured, indicating the potency of the compound against these pathogens.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 250 |

| Pseudomonas aeruginosa | 500 |

These results suggest that this compound is particularly effective against Staphylococcus aureus, which is crucial given the rising concern over antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies on human leukemia HL-60 cells revealed that this compound induces significant cytotoxic effects. The IC50 values were determined to be approximately 7.9 µM, indicating a promising level of activity.

Case Study: HL-60 Cell Line

In a controlled experiment, HL-60 cells were treated with varying concentrations of this compound. The findings indicated:

- Dose-dependent decrease in cell viability : As the concentration increased from 1 µM to 10 µM, cell viability decreased significantly.

- Mechanism of action : It was hypothesized that the compound may induce apoptosis in cancer cells, although further mechanistic studies are required to elucidate this pathway.

Other Biological Activities

Beyond antibacterial and anticancer effects, this compound has shown promise in other areas:

- Antioxidant Activity : Studies indicate that thiourea derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary data suggest that this compound may modulate inflammatory pathways, although specific mechanisms remain to be fully understood.

類似化合物との比較

Comparison with Structurally Related Isothiourea Derivatives

Key Observations :

- The methoxy group in S-(4-Methoxybenzyl)isothiourea HCl may reduce reactivity compared to chloro-substituted analogs, impacting bioavailability .

2.2.1. Antimicrobial Activity

- S-(3,4-Dichlorobenzyl)isothiourea HCl (A22): Exhibits broad-spectrum activity against multidrug-resistant (MDR) bacteria, including Pseudomonas aeruginosa (MIC: 3.13–12.5 µg/mL) and Burkholderia cepacia complex (MIC: 6.25–25 µg/mL) . Targets the cytoskeletal protein MreB, disrupting cell shape and division .

- S-(4-Chlorobenzyl)isothiourea HCl (MP265/Q22) :

- S-(2,4-Dinitrobenzyl)isothiourea HCl :

- S-(4-Methoxybenzyl)isothiourea HCl: Limited antimicrobial data available; its electron-donating methoxy group may reduce potency compared to chloro analogs .

2.2.2. Enzymatic Inhibition

- S-(3,4-Dichlorobenzyl)isothiourea HCl: Inhibits nitric oxide synthase (NOS) by 78% at 10 µM, outperforming reference drugs like 7-nitroindazole .

- S-(4-Methoxybenzyl)isothiourea HCl: No reported NOS inhibition data, suggesting a need for further study .

Toxicity and Limitations

- A22 (3,4-dichloro) : Low cytotoxicity in vitro but unstudied in vivo .

- Q22 (4-chloro) : Increases bacterial virulence and oxidative stress resistance in B. cepacia; toxic in mice .

- S-(4-Methoxybenzyl)isothiourea HCl : Toxicity profile unreported; methoxy groups generally reduce acute toxicity compared to halogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。